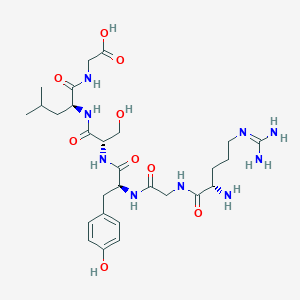
Arg-Gly-Tyr-Ser-Leu-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Gly-Tyr-Ser-Leu-Gly is a peptide composed of six amino acids: arginine, glycine, tyrosine, serine, leucine, and glycine. This peptide sequence is part of the lysozyme enzyme, which plays a crucial role in the immune system by breaking down bacterial cell walls.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection, coupling, and washing steps to ensure the correct sequence is formed.
Solution-Phase Peptide Synthesis: This method involves synthesizing the peptide in solution, which can be advantageous for longer peptides but is less commonly used for shorter sequences like this compound.
Industrial Production Methods:
Automated Peptide Synthesizers: These machines streamline the SPPS process, allowing for high-throughput production of peptides.
Biotechnological Methods: Using recombinant DNA technology to produce peptides in bacterial or yeast expression systems can be another approach, although it is less common for short peptides.
Types of Reactions:
Oxidation: Tyrosine can undergo oxidation to form o-quinones, which can further react to form dimerization products.
Reduction: Arginine can be reduced to form agmatine.
Substitution: The amino acids in the peptide can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or metal catalysts like copper (II) sulfate (CuSO₄) can be used for the oxidation of tyrosine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used for the reduction of arginine.
Substitution: Various reagents can be used depending on the specific amino acid and the desired substitution reaction.
Major Products Formed:
Oxidation Products: o-quinones, dimerization products.
Reduction Products: Agmatine.
Substitution Products: Various substituted amino acids depending on the reaction conditions.
Chemistry:
Peptide Synthesis: Used as a model peptide for studying peptide synthesis methods and optimizing reaction conditions.
Protein Engineering: Studied for understanding the role of specific amino acids in protein structure and function.
Biology:
Enzyme Studies: Used to investigate the activity and specificity of lysozyme and other related enzymes.
Signal Transduction: Studied for its role in cellular signaling pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications, such as antimicrobial properties.
Diagnostic Tools: Used in the development of diagnostic assays and biomarkers.
Industry:
Biocatalysts: Employed in industrial processes requiring specific enzymatic activities.
Food Industry: Studied for its potential use as a natural preservative or additive.
Mechanism of Action
The mechanism by which Arg-Gly-Tyr-Ser-Leu-Gly exerts its effects involves its interaction with specific molecular targets and pathways. For example, the peptide can bind to receptors on cell surfaces, initiating signal transduction pathways that lead to various cellular responses. The exact mechanism depends on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Tyr-Leu-Gly: A shorter peptide with similar properties.
Arg-Gly-Asp-Ser: Another peptide sequence with potential biological activity.
Gly-Tyr-Leu: A simpler peptide sequence for comparison.
Uniqueness:
Arg-Gly-Tyr-Ser-Leu-Gly is unique in its specific amino acid sequence and its role in lysozyme activity. Its combination of amino acids provides distinct biochemical properties that differentiate it from other peptides.
Properties
CAS No. |
59587-18-7 |
|---|---|
Molecular Formula |
C28H45N9O9 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H45N9O9/c1-15(2)10-19(25(44)34-13-23(41)42)36-27(46)21(14-38)37-26(45)20(11-16-5-7-17(39)8-6-16)35-22(40)12-33-24(43)18(29)4-3-9-32-28(30)31/h5-8,15,18-21,38-39H,3-4,9-14,29H2,1-2H3,(H,33,43)(H,34,44)(H,35,40)(H,36,46)(H,37,45)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
INUQEXWWBRMJRX-TUFLPTIASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


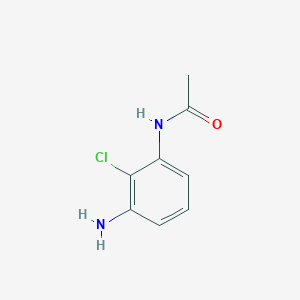

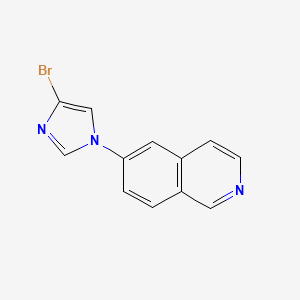
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
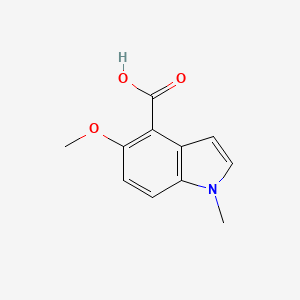
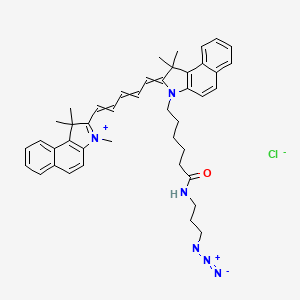
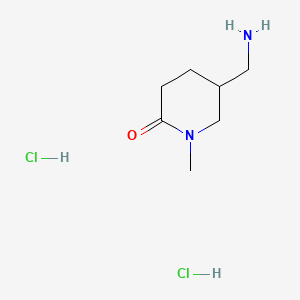

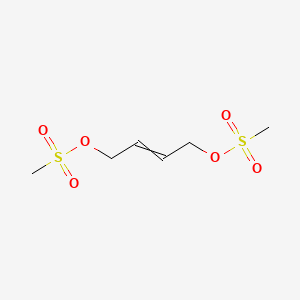


![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
